molecular formula C13H15NO B3361434 2-Butanone, 4-(1-methyl-1H-indol-3-yl)- CAS No. 91956-43-3

2-Butanone, 4-(1-methyl-1H-indol-3-yl)-

Cat. No. B3361434
CAS RN: 91956-43-3
M. Wt: 201.26 g/mol
InChI Key: IAHRGKFNNBJULE-UHFFFAOYSA-N
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Description

2-Butanone, 4-(1-methyl-1H-indol-3-yl)-, also known as MIH, is a synthetic compound that has been widely used in scientific research. MIH is a potent and selective agonist of the G protein-coupled receptor GPR139, which is predominantly expressed in the brain. This receptor is involved in various physiological processes, including the regulation of mood, cognition, and metabolism. MIH has been shown to modulate the activity of several neurotransmitter systems, including dopamine, glutamate, and GABA.

Mechanism of Action

2-Butanone, 4-(1-methyl-1H-indol-3-yl)- is a selective agonist of the GPR139 receptor, which is predominantly expressed in the brain. Activation of this receptor leads to the modulation of several neurotransmitter systems, including dopamine, glutamate, and GABA. 2-Butanone, 4-(1-methyl-1H-indol-3-yl)- has been shown to increase the release of dopamine in the prefrontal cortex and striatum, which are regions of the brain involved in mood and cognition. It has also been shown to modulate the activity of glutamate and GABA, which are important neurotransmitters involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects
2-Butanone, 4-(1-methyl-1H-indol-3-yl)- has been shown to have several biochemical and physiological effects in the brain. It has been shown to increase the release of dopamine in the prefrontal cortex and striatum, which are regions of the brain involved in mood and cognition. 2-Butanone, 4-(1-methyl-1H-indol-3-yl)- has also been shown to modulate the activity of glutamate and GABA, which are important neurotransmitters involved in the regulation of mood and anxiety. In addition, 2-Butanone, 4-(1-methyl-1H-indol-3-yl)- has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

2-Butanone, 4-(1-methyl-1H-indol-3-yl)- has several advantages for lab experiments. It is a potent and selective agonist of the GPR139 receptor, which allows for the specific activation of this receptor in the brain. 2-Butanone, 4-(1-methyl-1H-indol-3-yl)- is also stable and can be synthesized in large quantities, which allows for the efficient use of this compound in scientific research studies. However, there are also limitations to the use of 2-Butanone, 4-(1-methyl-1H-indol-3-yl)- in lab experiments. 2-Butanone, 4-(1-methyl-1H-indol-3-yl)- has a short half-life in vivo, which limits its effectiveness as a therapeutic agent. In addition, the effects of 2-Butanone, 4-(1-methyl-1H-indol-3-yl)- on other neurotransmitter systems and physiological processes need to be further investigated.

Future Directions

There are several future directions for the use of 2-Butanone, 4-(1-methyl-1H-indol-3-yl)- in scientific research. One direction is to investigate the potential therapeutic applications of targeting the GPR139 receptor in various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. Another direction is to investigate the effects of 2-Butanone, 4-(1-methyl-1H-indol-3-yl)- on other neurotransmitter systems and physiological processes, such as the immune system and inflammation. Finally, the development of more potent and selective agonists of the GPR139 receptor may lead to the development of more effective therapeutic agents for the treatment of neurological and psychiatric disorders.

Scientific Research Applications

2-Butanone, 4-(1-methyl-1H-indol-3-yl)- has been used in various scientific research studies to investigate the role of the GPR139 receptor in the brain. It has been shown to modulate the activity of several neurotransmitter systems, including dopamine, glutamate, and GABA. 2-Butanone, 4-(1-methyl-1H-indol-3-yl)- has been used to study the effects of GPR139 activation on mood, cognition, and metabolism. It has also been used to investigate the potential therapeutic applications of targeting the GPR139 receptor in various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia.

properties

IUPAC Name

4-(1-methylindol-3-yl)butan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-10(15)7-8-11-9-14(2)13-6-4-3-5-12(11)13/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHRGKFNNBJULE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=CN(C2=CC=CC=C21)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40466126
Record name 2-Butanone, 4-(1-methyl-1H-indol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

91956-43-3
Record name 2-Butanone, 4-(1-methyl-1H-indol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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